molecular formula C5H12O3 B1617257 1,1-Dimethoxy-2-propanol CAS No. 42919-42-6

1,1-Dimethoxy-2-propanol

Cat. No. B1617257
CAS RN: 42919-42-6
M. Wt: 120.15 g/mol
InChI Key: PRAYXKGWSGUXQK-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-propanol (DMP) is a colorless, odorless, and flammable liquid that is widely used in various industrial applications. It is a versatile solvent that can dissolve both polar and nonpolar compounds, making it an essential ingredient in the production of paints, coatings, and adhesives. DMP is also used as a cleaning agent and a chemical intermediate in the synthesis of other compounds.

Scientific Research Applications

Organic Synthesis

1,1-Dimethoxy-2-propanol: is a chiral organic compound widely used as a reagent in organic synthesis . It plays a crucial role in the synthesis of D-lactaldehyde , which serves as a building block in biocatalysis. This enables the development of highly productive and environmentally friendly chemical processes.

Medicine

In medical research, 1,1-Dimethoxy-2-propanol may be used in sample preparation solutions for inductively coupled plasma-mass spectrometry (ICP-MS). This method is essential for detecting toxic metals like arsenic, lead, and thallium in postmortem blood, which is vital for forensic toxicology .

Agriculture

The compound’s role in agriculture is not directly documented. However, its use in organic synthesis suggests potential applications in developing agricultural chemicals, such as pesticides or herbicides, where it could be used to synthesize more complex molecules .

Material Science

In material science, 1,1-Dimethoxy-2-propanol can be involved in the creation of polymeric gels for energy-saving applications, such as in electrochromic devices . These devices can adjust their transparency in response to an electrical stimulus and are used for smart window applications that contribute to energy efficiency.

Environmental Science

While specific applications in environmental science are not explicitly mentioned, the compound’s use in green chemical processes implies its potential in environmental biotechnology. It could be used to develop biodegradable materials or in processes that minimize environmental impact .

Food Industry

In the food industry, 1,1-Dimethoxy-2-propanol may be part of the synthesis of flavoring agents or additives. Its role in organic synthesis suggests it could be used to create compounds that enhance food products’ taste and stability .

Cosmetics

This compound could be used as a solvent or intermediate in the synthesis of cosmetic products. Its properties suggest potential applications in the formulation of fragrances, creams, or other personal care items .

Energy Production

Although direct applications in energy production are not detailed, 1,1-Dimethoxy-2-propanol could be involved in the synthesis of materials for energy storage or generation, given its role in material science and organic synthesis .

properties

IUPAC Name

1,1-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXKGWSGUXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339189
Record name 1,1-Dimethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxypropan-2-ol

CAS RN

42919-42-6
Record name 1,1-Dimethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxypropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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